Cas no 64820-57-1 (6-BROMO-2-CHLORO-4-PHENYLQUINAZOLINE)

6-Bromo-2-chloro-4-phenylquinazoline is a halogenated quinazoline derivative with significant utility in pharmaceutical and agrochemical research. Its bromo and chloro substituents enhance reactivity, making it a versatile intermediate for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination. The phenyl group at the 4-position contributes to structural diversity, facilitating the development of bioactive compounds. This compound is particularly valuable in medicinal chemistry for designing kinase inhibitors and other therapeutic agents due to its rigid quinazoline core. High purity and stability under standard conditions ensure reliable performance in synthetic applications. Its well-defined structure also supports crystallographic and computational studies for molecular design optimization.
6-BROMO-2-CHLORO-4-PHENYLQUINAZOLINE structure
64820-57-1 structure
Product Name:6-BROMO-2-CHLORO-4-PHENYLQUINAZOLINE
CAS No:64820-57-1
MF:C14H8BrClN2
MW:319.583721160889
MDL:MFCD01535842
CID:961398
PubChem ID:1713497
Update Time:2025-06-13

6-BROMO-2-CHLORO-4-PHENYLQUINAZOLINE Chemical and Physical Properties

Names and Identifiers

    • 6-BROMO-2-CHLORO-4-PHENYLQUINAZOLINE
    • 6-Bromo-2-chloro-4-phenyl-quinazoline
    • 64820-57-1
    • STL353190
    • DTXSID30364869
    • CCG-15275
    • Z56759823
    • F0333-0007
    • EN300-236100
    • 6-bromo-2-chloro-4-phenylquinazoline, AldrichCPR
    • DB-318007
    • AKOS000638513
    • AH-034/08306054
    • MDL: MFCD01535842
    • Inchi: 1S/C14H8BrClN2/c15-10-6-7-12-11(8-10)13(18-14(16)17-12)9-4-2-1-3-5-9/h1-8H
    • InChI Key: XHAZRLJQCFZAAJ-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2=C(C=1)C(C1C=CC=CC=1)=NC(=N2)Cl

Computed Properties

  • Exact Mass: 317.95594g/mol
  • Monoisotopic Mass: 317.95594g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 1
  • Complexity: 283
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5
  • Topological Polar Surface Area: 25.8Ų

6-BROMO-2-CHLORO-4-PHENYLQUINAZOLINE Security Information

6-BROMO-2-CHLORO-4-PHENYLQUINAZOLINE Pricemore >>

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Additional information on 6-BROMO-2-CHLORO-4-PHENYLQUINAZOLINE

Comprehensive Overview of 6-BROMO-2-CHLORO-4-PHENYLQUINAZOLINE (CAS No. 64820-57-1): Properties, Applications, and Industry Insights

6-Bromo-2-chloro-4-phenylquinazoline (CAS No. 64820-57-1) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and materials science research. This quinazoline derivative features a unique molecular structure, combining bromine and chlorine substituents with a phenyl group, making it a versatile intermediate for synthesizing bioactive molecules. Its molecular formula C14H8BrClN2 and precise structural configuration contribute to its reactivity and functional utility in organic synthesis.

The compound's relevance has surged due to growing interest in quinazoline-based drug discovery, particularly in oncology and neurology. Researchers are exploring its potential as a scaffold for kinase inhibitors, given the 6-bromo-2-chloro substitution pattern that enhances binding affinity to target proteins. Recent studies highlight its role in developing small-molecule therapeutics, aligning with the pharmaceutical industry's focus on precision medicine and targeted therapies.

From a synthetic chemistry perspective, 64820-57-1 serves as a critical building block for cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig couplings. Its halogenated quinazoline core enables selective functionalization, addressing the demand for modular synthesis in medicinal chemistry. Analytical data confirms its stability under standard laboratory conditions, with a melting point range of 210-215°C and characteristic UV-Vis absorption peaks at 265 nm and 310 nm.

Environmental and safety considerations for 6-BROMO-2-CHLORO-4-PHENYLQUINAZOLINE follow standard laboratory protocols. While not classified as hazardous under current regulations, proper handling with PPE is recommended. The compound's low aqueous solubility (0.12 mg/mL at 25°C) and logP value of 3.8 suggest appropriate organic solvent systems for processing, aligning with green chemistry principles increasingly adopted in industrial applications.

Market trends indicate rising demand for functionalized quinazolines, driven by their applications in OLED materials and agrochemicals. The bromo-chloro-phenyl substitution pattern in CAS 64820-57-1 offers distinct electronic properties valuable for developing charge-transport materials. Patent analysis reveals a 40% increase in filings referencing this scaffold since 2020, particularly in photovoltaic material research and bioconjugation techniques.

Quality specifications for research-grade 6-Bromo-2-chloro-4-phenylquinazoline typically require ≥98% purity (HPLC), with residual solvent levels below ICH guidelines. Advanced characterization techniques like LC-MS and NMR spectroscopy (1H, 13C) confirm structural integrity, while X-ray crystallography studies have elucidated its planar conformation and intermolecular packing. These analytical protocols address the pharmaceutical industry's emphasis on compound characterization standards.

Emerging applications include its use as a fluorescence quencher in molecular probes and as a ligand for transition metal catalysts. The compound's electron-deficient aromatic system facilitates innovative applications in supramolecular chemistry, responding to academic interest in host-guest complexes. Recent computational studies suggest potential in molecular electronics, with density functional theory (DFT) calculations predicting favorable charge transport properties.

Storage recommendations for 64820-57-1 include protection from light at 2-8°C under inert atmosphere, with typical shelf life exceeding 24 months. These stability characteristics make it suitable for high-throughput screening libraries and combinatorial chemistry applications. The compound's commercial availability through major chemical suppliers has expanded, with customized bulk synthesis options now offered to meet scale-up demands.

Future research directions may explore its structure-activity relationships in epigenetic modulation and protein-protein interaction inhibition. The compound's dual halogen functionality presents opportunities for sequential functionalization, a strategy gaining traction in fragment-based drug design. As synthetic methodologies advance, particularly in C-H activation techniques, 6-Bromo-2-chloro-4-phenylquinazoline is poised to remain a valuable tool for chemical biology and materials innovation.

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